2-Methylpent-2-enoyl chloride

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2-Methylpent-2-enoyl chloride (CAS 55764-37-9) is an α,β-unsaturated acyl chloride with the molecular formula C6H9ClO and molecular weight 132.588 g/mol. The compound features a conjugated double bond at the 2-position and a reactive acyl chloride functional group, defining its classification as an α,β-unsaturated acid chloride.

Molecular Formula C6H9ClO
Molecular Weight 132.59 g/mol
CAS No. 55764-37-9
Cat. No. B12662233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpent-2-enoyl chloride
CAS55764-37-9
Molecular FormulaC6H9ClO
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESCCC=C(C)C(=O)Cl
InChIInChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+
InChIKeyJTQXJDWMNNIVRS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpent-2-enoyl chloride (CAS 55764-37-9): Key Physical and Chemical Properties for Procurement and Research Selection


2-Methylpent-2-enoyl chloride (CAS 55764-37-9) is an α,β-unsaturated acyl chloride with the molecular formula C6H9ClO and molecular weight 132.588 g/mol [1]. The compound features a conjugated double bond at the 2-position and a reactive acyl chloride functional group, defining its classification as an α,β-unsaturated acid chloride [1]. Its (E)-stereochemistry is confirmed by IUPAC Standard InChIKey JTQXJDWMNNIVRS-SNAWJCMRSA-N [1]. The compound exhibits predicted physical properties including a density of 1.0±0.1 g/cm³ and a boiling point of 162.5±9.0 °C at 760 mmHg [2].

Why 2-Methylpent-2-enoyl chloride Cannot Be Substituted with Generic Acyl Chlorides in Critical Synthetic Applications


Generic substitution of 2-methylpent-2-enoyl chloride with structurally similar acyl chlorides such as 2-methylpentanoyl chloride (CAS 5238-27-7) or 2-pentenoyl chloride (CAS 33698-85-0) is chemically invalid due to fundamental differences in electronic conjugation, steric environment, and reaction pathway outcomes [1]. The α,β-unsaturated system in 2-methylpent-2-enoyl chloride enables conjugate addition and Nazarov cyclization pathways that are completely absent in saturated analogs such as 2-methylpentanoyl chloride [2][3]. The 2-methyl substitution, in turn, introduces steric hindrance that alters both reaction rates and regioselectivity compared to unsubstituted 2-pentenoyl chloride, directly impacting product distribution and yield . These structural distinctions translate into quantifiable differences in physical properties, reaction yields, and synthetic utility documented below.

Quantitative Differentiation Evidence for 2-Methylpent-2-enoyl chloride (CAS 55764-37-9) vs. Closest Analogs


Molecular Weight Differentiation: 2-Methylpent-2-enoyl chloride vs. Saturated Analog 2-Methylpentanoyl chloride

2-Methylpent-2-enoyl chloride (C6H9ClO) exhibits a molecular weight of 132.588 g/mol, which is 2.016 g/mol lower than its saturated analog 2-methylpentanoyl chloride (C6H11ClO, 134.604 g/mol) [1][2]. This difference corresponds precisely to the mass of two hydrogen atoms removed upon introduction of the C2-C3 double bond, providing a definitive analytical marker for identity confirmation and purity assessment by mass spectrometry [1].

Organic Synthesis Analytical Chemistry Quality Control

Boiling Point Elevation: α,β-Unsaturation Effect on Physical Properties

The predicted boiling point of 2-methylpent-2-enoyl chloride is 162.5±9.0 °C at 760 mmHg, which is approximately 20-25 °C higher than the reported boiling point of saturated 2-methylpentanoyl chloride at 137-144 °C [1][2][3]. This elevated boiling point reflects the extended π-conjugation in the α,β-unsaturated system, which increases intermolecular interactions and alters distillation behavior [1].

Process Chemistry Purification Physical Property Prediction

Density Reduction: Conjugation Effects on Molecular Packing

The predicted density of 2-methylpent-2-enoyl chloride is 1.0±0.1 g/cm³, which is slightly lower than the measured density of saturated 2-methylpentanoyl chloride at 0.978 g/mL at 25 °C (Sigma-Aldrich specification) [1][2]. The difference, while modest, reflects altered molecular packing due to the planar geometry imposed by the C2-C3 double bond and extended conjugation [1].

Formulation Material Science Physical Chemistry

Reaction Pathway Divergence: α,β-Unsaturated Acyl Chlorides Enable Nazarov Cyclization and Conjugate Addition

α,β-Unsaturated acyl chlorides including 2-methylpent-2-enoyl chloride can undergo tandem Friedel-Crafts acylation followed by Nazarov cyclization to form cyclopentenone scaffolds, a reaction pathway that is structurally impossible for saturated acyl chlorides such as 2-methylpentanoyl chloride [1][2]. The conjugated double bond is essential for the Nazarov cyclization step, which proceeds via a pentadienyl cation intermediate under Lewis acid catalysis [1].

Synthetic Methodology Cyclization Chemistry Reaction Mechanism

Regioselectivity in Chloroacylation: α,β-Unsaturated vs. Saturated Acyl Chlorides

In cooperative nickel/photoredox-catalyzed chloroacylation of unactivated terminal alkenes, α,β-unsaturated acyl chlorides yield α-branched enones that are not accessible via conventional acylation approaches using saturated acyl chlorides, which typically provide the alternative linear constitutional isomer [1]. This regioselectivity difference arises from the in situ generation of chlorine radicals from the acyl chloride precursor and subsequent HCl elimination, a pathway uniquely enabled by the α,β-unsaturation [1].

Regioselective Synthesis Photoredox Catalysis α-Branched Enones

Recommended Application Scenarios for 2-Methylpent-2-enoyl chloride Based on Differential Evidence


Cyclopentenone Synthesis via Nazarov Cyclization

Utilize 2-methylpent-2-enoyl chloride as an α,β-unsaturated acyl chloride substrate in tandem Friedel-Crafts acylation/Nazarov cyclization reactions to construct cyclopentenone scaffolds under Lewis acid catalysis [1]. The conjugated double bond is mechanistically essential for the Nazarov cyclization step, distinguishing this application from saturated acyl chlorides that lack this pathway [1]. Typical conditions involve AlCl3 as Lewis acid under microwave irradiation [1].

Synthesis of α-Branched Enones via Photoredox/Nickel Catalysis

Deploy 2-methylpent-2-enoyl chloride in cooperative nickel/photoredox-catalyzed chloroacylation of unactivated terminal alkenes to produce α-branched enones that are inaccessible via conventional acylation approaches [2]. The α,β-unsaturation enables the chlorine radical generation and subsequent HCl elimination pathway that determines the branched regiochemical outcome [2].

Pharmaceutical Intermediate Synthesis Requiring Defined Unsaturation

Incorporate 2-methylpent-2-enoyl chloride as a reactive acylating agent in pharmaceutical intermediate synthesis where the α,β-unsaturated motif is required for downstream conjugate addition or cycloaddition transformations . The 2-methyl substitution provides steric differentiation from unsubstituted 2-pentenoyl chloride, enabling tuning of reaction rates and selectivity profiles .

Analytical Method Development Requiring Distinct Mass Spectrometric Identification

Select 2-methylpent-2-enoyl chloride for applications requiring unambiguous analytical identification, as its molecular weight of 132.588 g/mol provides a 2.016 g/mol differential from the saturated analog 2-methylpentanoyl chloride (134.604 g/mol) [3][4]. This mass difference enables definitive LC-MS or GC-MS distinction between α,β-unsaturated and saturated species in complex reaction mixtures or impurity profiling workflows [3][4].

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